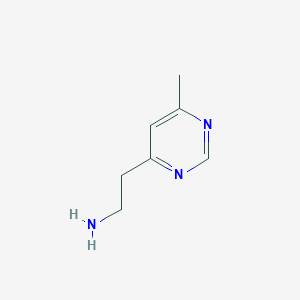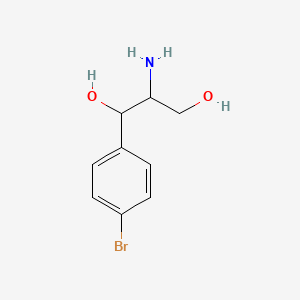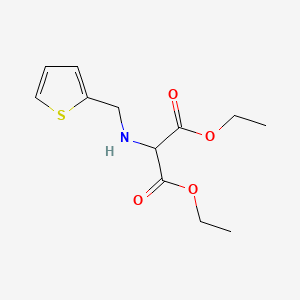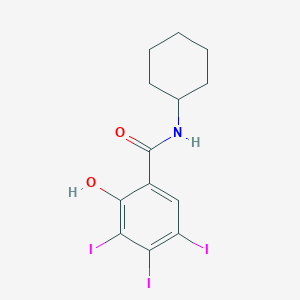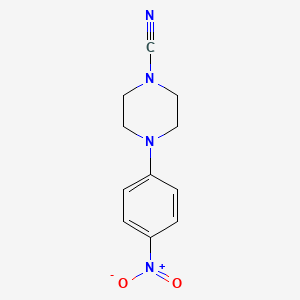
4-(4-Nitrophenyl)piperazine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)piperazine-1-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrophenyl group attached to the piperazine ring, along with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carbonitrile typically involves the reaction of 4-nitrophenylpiperazine with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carbonitrile, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular interactions between the compound and the enzyme’s active site have been studied using molecular docking techniques .
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the carbonitrile group.
1,4-Bis(4-nitrophenyl)piperazine: Contains two nitrophenyl groups attached to the piperazine ring.
Uniqueness
4-(4-Nitrophenyl)piperazine-1-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
属性
CAS 编号 |
89026-64-2 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C11H12N4O2/c12-9-13-5-7-14(8-6-13)10-1-3-11(4-2-10)15(16)17/h1-4H,5-8H2 |
InChI 键 |
OGRBZHPSUTZHBS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


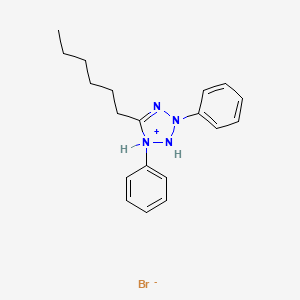

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
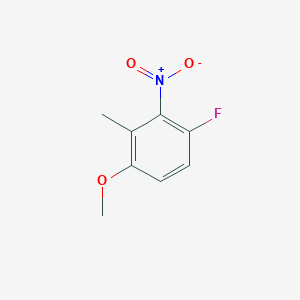
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

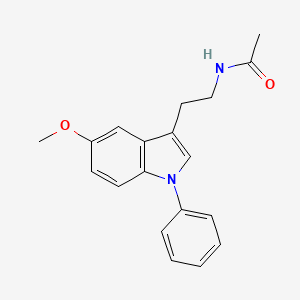
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
